N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(2-methylpropyl)quinoline-4-carbohydrazide
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Overview
Description
N’-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(2-methylpropyl)quinoline-4-carbohydrazide is a complex organic compound that features a quinoline core, a benzodioxole moiety, and a carbohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(2-methylpropyl)quinoline-4-carbohydrazide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Coupling of the Benzodioxole and Quinoline Units: This step involves the formation of a hydrazone linkage between the benzodioxole moiety and the quinoline core, typically using hydrazine hydrate under reflux conditions.
Final Condensation: The final step involves the condensation of the intermediate with 2-methylpropyl isocyanate to form the carbohydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.
Substitution: The quinoline core can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N’-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(2-methylpropyl)quinoline-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular proteins. It is believed to inhibit specific enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The benzodioxole moiety is thought to play a crucial role in binding to the active site of the target enzyme, while the quinoline core enhances the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(2-methylpropyl)quinoline-4-carbohydrazide
- N’-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(2-methylpropyl)quinoline-4-carbohydrazide
Uniqueness
This compound is unique due to its specific combination of a benzodioxole moiety and a quinoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]-2-(2-methylpropyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-16(2)10-19-13-21(20-6-4-5-7-22(20)27-19)25(29)28-26-14-17(3)11-18-8-9-23-24(12-18)31-15-30-23/h4-9,12-14,16-17H,10-11,15H2,1-3H3,(H,28,29)/b26-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCVTCZUBXIOEG-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC(C)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C(C)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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